molecular formula C5H7NO B12584062 3-Methoxybut-2-enenitrile CAS No. 650604-10-7

3-Methoxybut-2-enenitrile

Cat. No.: B12584062
CAS No.: 650604-10-7
M. Wt: 97.12 g/mol
InChI Key: QPXWIWRNSRBTHA-UHFFFAOYSA-N
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Description

3-Methoxybut-2-enenitrile is an organic compound with the molecular formula C5H7NO It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of a suitable halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of suitable oxidizing agents.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions yield various nitrile derivatives depending on the reactants used.

Scientific Research Applications

3-Methoxybut-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxybut-2-enenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 3-Methoxybut-2-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

650604-10-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

3-methoxybut-2-enenitrile

InChI

InChI=1S/C5H7NO/c1-5(7-2)3-4-6/h3H,1-2H3

InChI Key

QPXWIWRNSRBTHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)OC

Origin of Product

United States

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